molecular formula C22H20ClN3O4S B285712 4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No. B285712
M. Wt: 457.9 g/mol
InChI Key: ZYGMWLRPAAZPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NSC-743380 and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide has been shown to have potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and modulate the immune system. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have potential as an anti-inflammatory agent and to modulate the immune system. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and specific compounds. Additionally, it could be studied in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

The synthesis method for 4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.

properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

4-chloro-N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20ClN3O4S/c1-2-22(27)26-20(21-4-3-13-30-21)14-19(24-26)15-5-9-17(10-6-15)25-31(28,29)18-11-7-16(23)8-12-18/h3-13,20,25H,2,14H2,1H3

InChI Key

ZYGMWLRPAAZPKN-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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